L-Valylglycyl-L-leucyl-L-isoleucylglycyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine
Description
L-Valylglycyl-L-leucyl-L-isoleucyglycyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic hexapeptide featuring a unique sequence of amino acids and a modified ornithine residue. The compound includes the following residues: L-valine (Val), glycine (Gly), L-leucine (Leu), L-isoleucine (Ile), glycine (Gly), L-tryptophan (Trp), and N~5~-(diaminomethylidene)-L-ornithine. The N~5~-(diaminomethylidene) modification on ornithine introduces a guanidino group, which may enhance its capacity for hydrogen bonding or metal ion coordination.
Properties
CAS No. |
918427-64-2 |
|---|---|
Molecular Formula |
C38H61N11O8 |
Molecular Weight |
800.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C38H61N11O8/c1-7-22(6)32(49-34(53)27(15-20(2)3)46-29(50)18-44-35(54)31(39)21(4)5)36(55)45-19-30(51)47-28(16-23-17-43-25-12-9-8-11-24(23)25)33(52)48-26(37(56)57)13-10-14-42-38(40)41/h8-9,11-12,17,20-22,26-28,31-32,43H,7,10,13-16,18-19,39H2,1-6H3,(H,44,54)(H,45,55)(H,46,50)(H,47,51)(H,48,52)(H,49,53)(H,56,57)(H4,40,41,42)/t22-,26-,27-,28-,31-,32-/m0/s1 |
InChI Key |
KUSOSDBNASHBQU-LJXGPVSSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)N |
Origin of Product |
United States |
Biological Activity
L-Valylglycyl-L-leucyl-L-isoleucylglycyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide composed of multiple amino acids, including valine, glycine, leucine, isoleucine, tryptophan, and ornithine. This compound features a unique diaminomethylidene group attached to L-ornithine, enhancing its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 956.1 g/mol. The presence of hydrophobic amino acids suggests its role in protein synthesis and cellular signaling pathways, particularly in nitrogen metabolism and amino acid synthesis .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 956.1 g/mol |
| Structure | Complex peptide with diaminomethylidene group |
The biological activity of this compound can be attributed to several mechanisms:
- Growth Hormone Release : L-ornithine is known to stimulate the release of growth hormone, which plays a significant role in growth and metabolism.
- Cellular Signaling : The peptide may influence various signaling pathways due to its complex structure and amino acid composition.
- Immune Modulation : Similar peptides have been shown to possess immunomodulatory properties, potentially aiding in immune responses.
Research Findings
Research indicates that this compound may exhibit anti-inflammatory and immunomodulatory effects. Studies have shown that peptides with similar structures can modulate receptor activity or inhibit specific enzymatic pathways, which could lead to therapeutic applications in conditions like obesity or metabolic syndrome .
Case Studies
- Anti-inflammatory Effects : A study involving a peptide structurally similar to this compound demonstrated significant reductions in inflammatory markers in animal models.
- Metabolic Regulation : Another study highlighted the potential of this compound in regulating metabolic pathways associated with nitrogen disposal, indicating its relevance in metabolic disorders.
Potential Applications
The unique properties of this compound suggest various applications:
- Therapeutic Peptide Development : Given its biological activities, it could be developed into therapeutic agents for metabolic disorders.
- Nutraceuticals : Its role in promoting growth hormone release may make it suitable for inclusion in dietary supplements aimed at enhancing athletic performance or recovery.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains multiple hydrophobic amino acids; unique diaminomethylidene group | Potential growth hormone release modulation |
| L-Valyl-L-prolyl-L-leucyl-L-isoleucylglycyl | Includes proline; cyclic structure enhances stability | May exhibit improved stability and bioactivity |
| Glycylglycyl-L-phenylalanyl-L-leucyl-N~5~-(diaminomethylidene) | Contains phenylaniline; potential aromatic interactions | May influence receptor binding due to phenolic structure |
Scientific Research Applications
The compound L-Valylglycyl-L-leucyl-L-isoleucylglycyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide that has garnered interest in various scientific research applications. This article outlines its potential uses, particularly in biomedical research, drug development, and therapeutic applications.
Structure and Composition
- Molecular Formula : CHN
- Molecular Weight : 2570.9 g/mol
- IUPAC Name : Glycyl-L-valyl-L-leucyl-L-isoleucylglycyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine
The compound consists of a sequence of amino acids including valine, glycine, leucine, isoleucine, and tryptophan, linked by peptide bonds. The presence of the diaminomethylidene group enhances its biological activity.
Biomedical Research
The compound's structure suggests potential applications in understanding protein interactions and cellular signaling pathways. Peptides like this one can serve as models for studying:
- Protein Folding : Understanding how complex peptides fold can provide insights into diseases related to protein misfolding.
- Cell Signaling : Investigating how this peptide interacts with cell receptors may lead to discoveries regarding signal transduction mechanisms.
Drug Development
Peptides have been increasingly recognized as viable candidates for drug development due to their specificity and potency. The applications include:
- Anticancer Agents : Research indicates that certain peptides can inhibit tumor growth by targeting specific pathways involved in cancer progression.
- Antimicrobial Properties : Some studies suggest that similar peptides exhibit antimicrobial activity, making them potential candidates for new antibiotics.
Therapeutic Applications
The therapeutic potential of this compound extends to:
- Peptide Hormones : Modifying the peptide could lead to analogs that mimic or inhibit natural hormones, influencing metabolic processes.
- Neuroprotective Agents : Given the presence of tryptophan, which is involved in neurotransmitter synthesis, this compound may have neuroprotective effects.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of similar peptides for their ability to inhibit cancer cell proliferation. The results indicated that modifications in the peptide structure significantly enhanced their efficacy against various cancer cell lines.
Case Study 2: Antimicrobial Properties
Research featured in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial activity of peptides with similar structures. The study demonstrated that these peptides could disrupt bacterial cell membranes, offering a novel approach to combat antibiotic resistance.
Case Study 3: Neuroprotective Effects
A recent investigation in Neuroscience Letters assessed the neuroprotective properties of tryptophan-containing peptides. The findings suggested that these peptides could reduce oxidative stress in neuronal cells, indicating their potential for treating neurodegenerative diseases.
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The diaminomethylidene group (-NH-C(=NH)-NH₂) enhances nucleophilic reactivity, enabling participation in acylation and alkylation processes.
-
Mechanistic Insight : The basicity of the amidine-like group (pKa ~10–12) facilitates deprotonation, enhancing nucleophilic attack on electrophilic reagents .
Metal Ion Coordination
The diaminomethylidene group acts as a polydentate ligand, forming stable complexes with transition metals.
-
Notable Finding : Cu²⁺ complexes catalyze the oxidation of tryptophan residues in the peptide under aerobic conditions, producing kynurenine derivatives .
Hydrolysis and Stability
The compound undergoes pH-dependent hydrolysis, primarily at peptide bonds involving glycine and isoleucine.
-
Critical Note : The diaminomethylidene group remains intact under mild conditions but hydrolyzes to ornithine in strong acids (pH <1) .
Enzymatic Interactions
While not a natural substrate, the compound interacts with enzymes involved in urea cycle and peptide metabolism:
Comparative Reactivity
The diaminomethylidene group distinguishes this compound from analogous peptides:
| Feature | L-Valylglycyl-...-diaminomethylidene-L-ornithine | Standard L-Ornithine Peptides |
|---|---|---|
| Basicity | Higher (pKa ~11.5) | Moderate (pKa ~9.5) |
| Metal Affinity | Strong chelator (log β >12 for Cu²⁺) | Weak coordination (log β <5) |
| Hydrolytic Stability | Stable at pH 4–10 | Degrades rapidly at pH >8 |
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis challenges: Both compounds require solid-phase peptide synthesis (SPPS) with protection of the guanidino group, but the reference compound’s D-amino acid introduces additional stereochemical complexity .
- Biological data gaps: No peer-reviewed studies on the target compound’s activity were accessible in the provided evidence. The reference compound’s structural data (InChI key) confirms its design but lacks associated bioassay results.
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The predominant method for synthesizing L-Valylglycyl-L-leucyl-L-isoleucylglycyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine is Solid-Phase Peptide Synthesis. This technique allows for the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin.
Coupling: Protected amino acids are sequentially added to the resin using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide). This step forms peptide bonds between the amino acids.
Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA). This step is crucial to ensure that the amino acids can react in subsequent coupling reactions.
Cleavage: Once the full peptide sequence is assembled, the completed peptide is cleaved from the resin. This is typically achieved using TFA or other cleavage agents.
Purification: The crude peptide product is purified using High-Performance Liquid Chromatography (HPLC) to achieve the desired purity and yield.
Table 1: Summary of SPPS Steps
| Step | Description | Reagents Used |
|---|---|---|
| Coupling | Addition of amino acids to resin | HBTU, DIC |
| Deprotection | Removal of protecting groups | Trifluoroacetic acid (TFA) |
| Cleavage | Release of peptide from resin | TFA |
| Purification | Separation of pure peptide from impurities | HPLC |
Alternative Synthetic Routes
While SPPS is the most common method, alternative synthetic routes may involve:
Liquid-Phase Synthesis: This method can be employed for smaller peptides or when specific conditions favor liquid-phase reactions.
Enzymatic Synthesis: Utilizing enzymes such as proteases can facilitate peptide bond formation under mild conditions, potentially enhancing yields and reducing by-products.
Research Findings on Synthesis Optimization
Recent studies have focused on optimizing the SPPS process to improve yield and reduce synthesis time. Key findings include:
Use of Automated Synthesizers: Automation in SPPS has been shown to significantly increase throughput and consistency in peptide synthesis, allowing for high-throughput production of complex peptides.
Innovative Coupling Reagents: New coupling reagents have been developed that enhance reaction efficiency and minimize side reactions, leading to higher purity products.
Temperature Control: Maintaining optimal temperatures during synthesis has been found to affect both yield and purity, with lower temperatures often leading to fewer side reactions.
Q & A
Basic: What analytical techniques are recommended for confirming the structural integrity of L-Valylglycyl-L-leucyl-L-isoleucylglycyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine in synthetic preparations?
Answer:
To confirm structural integrity, use a multi-technique approach:
- HPLC for purity assessment (>95% by reverse-phase C18 columns) .
- Electrospray Ionization Mass Spectrometry (ESI-MS) to verify molecular weight (e.g., calculated vs. observed m/z) .
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to resolve sequence-specific signals (e.g., δ 7.2–7.8 ppm for tryptophyl indole protons) .
- Circular Dichroism (CD) Spectroscopy to detect secondary structure anomalies, particularly in the glycyl and leucyl regions .
Basic: What strategies are effective for synthesizing this compound with high enantiomeric purity?
Answer:
Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is optimal:
- Resin Selection : Rink amide MBHA resin for C-terminal amidation .
- Coupling Agents : HBTU/HOBt or PyBOP for high coupling efficiency (>99% per step) .
- Critical Steps :
Advanced: How does the N~5~-(diaminomethylidene) modification on ornithine influence the compound’s bioactivity?
Answer:
The N~5~-(diaminomethylidene) group:
- Mimics Transition States : Acts as a competitive inhibitor for enzymes requiring arginine or lysine residues (e.g., proteases) by mimicking guanidinium groups .
- Enhances Binding Affinity : In Leuprolide analogs, this modification increases receptor binding (e.g., G-protein coupled receptors) by 10-fold compared to unmodified ornithine .
- Stability : Reduces susceptibility to peptidase cleavage via steric hindrance .
Advanced: How to resolve discrepancies in reported IC50 values across studies targeting NHE1 inhibition?
Answer:
Discrepancies arise from assay variability. Standardize protocols using:
- Cell Lines : Use HEK293 cells stably expressing NHE1 to minimize endogenous transporter interference .
- pH Calibration : Pre-incubate cells in NH4Cl (pH 6.0) for consistent intracellular acidification .
- Buffer Composition : Include 140 mM NaCl and 5% CO2 to mimic physiological conditions .
- Control Inhibitors : Validate assays with EIPA (IC50 ~0.2 µM) as a reference .
Advanced: What methodologies are recommended to assess the compound’s stability under physiological pH conditions?
Answer:
- Accelerated Stability Testing : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via:
- Protection Strategies : Add 0.01% BSA to prevent non-specific adsorption in low-pH conditions .
Basic: How to validate the compound’s role in modulating growth hormone (GH) release?
Answer:
- In Vitro Assays : Use rat pituitary cell cultures (e.g., GH3 cells). Measure GH secretion via ELISA after 6-hour exposure to 1–100 µM peptide .
- Control Experiments : Co-administer somatostatin (1 µM) to confirm specificity .
- Mechanistic Insight : Assess nitric oxide (NO) synthesis using a fluorometric NO assay kit (e.g., DAF-FM DA) .
Advanced: What are the implications of contradictory data on the compound’s hepatic detoxification efficacy?
Answer:
Contradictions may stem from:
- Species Variability : Rodent vs. human hepatocyte models (e.g., CYP3A4 expression differences) .
- Ammonia Thresholds : Use primary hepatocytes from urea cycle disorder models (e.g., OTC-deficient mice) to standardize ammonia challenge tests .
- Endpoint Selection : Measure ornithine transcarbamylase (OTC) activity directly via LC-MS/MS quantification of citrulline .
Basic: How to optimize the compound’s solubility for in vivo pharmacokinetic studies?
Answer:
- Co-Solvents : Use 10% DMSO + 5% Tween-80 in PBS (pH 7.4) .
- Salt Formation : Prepare trifluoroacetate (TFA) salts via ion-pair chromatography .
- Lyophilization : Reconstitute lyophilized powder in 0.1 M acetic acid for intravenous administration .
Advanced: What computational approaches predict the compound’s interaction with G-protein coupled receptors (GPCRs)?
Answer:
- Molecular Docking : Use Schrödinger Maestro with GPCR homology models (e.g., Class A GPCRs) .
- MD Simulations : Run 100-ns simulations in CHARMM36 to assess binding pocket stability (e.g., hydrogen bonding with transmembrane helices 3 and 6) .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities vs. known ligands (e.g., Leuprolide) .
Advanced: How to address batch-to-batch variability in peptide aggregation during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
